molecular formula C17H32O4 B14659646 Dimethyl dodecylpropanedioate CAS No. 36986-30-8

Dimethyl dodecylpropanedioate

Cat. No.: B14659646
CAS No.: 36986-30-8
M. Wt: 300.4 g/mol
InChI Key: MYQKXYXTEDPQAJ-UHFFFAOYSA-N
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Description

Dimethyl dodecylpropanedioate is an organic compound with the chemical formula C17H32O4 It is a diester of dodecylpropanedioic acid, featuring two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl dodecylpropanedioate can be synthesized through the esterification of dodecylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Dodecylpropanedioic acid+2MethanolDimethyl dodecylpropanedioate+2Water\text{Dodecylpropanedioic acid} + 2 \text{Methanol} \rightarrow \text{this compound} + 2 \text{Water} Dodecylpropanedioic acid+2Methanol→Dimethyl dodecylpropanedioate+2Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl dodecylpropanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield dodecylpropanedioic acid and methanol.

    Reduction: Reduction of the ester groups can produce the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Hydrolysis: Dodecylpropanedioic acid and methanol.

    Reduction: Dodecylpropanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl dodecylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of dimethyl dodecylpropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A diester of malonic acid, used in malonic ester synthesis.

    Dimethyl succinate: A diester of succinic acid, used in various organic synthesis reactions.

    Dimethyl glutarate: A diester of glutaric acid, used in the synthesis of polymers and resins.

Uniqueness

Dimethyl dodecylpropanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diesters. This makes it suitable for applications requiring hydrophobic characteristics and higher molecular weight.

Properties

CAS No.

36986-30-8

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

dimethyl 2-dodecylpropanedioate

InChI

InChI=1S/C17H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)17(19)21-3/h15H,4-14H2,1-3H3

InChI Key

MYQKXYXTEDPQAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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